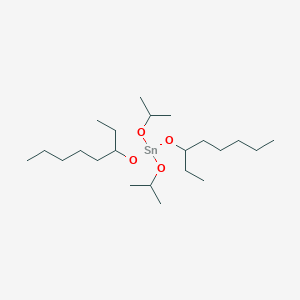
Tin(IV) 2-ethylhexanoate diisopropoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD00210604, also known as tin(IV) 2-ethylhexanoate diisopropoxide, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C8H16O2+2C3H8O→Sn(C8H15O2)2(C3H7O)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The organic groups attached to the tin atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) compounds)
Substitution: Various organotin derivatives depending on the substituent used.
科学研究应用
Tin(IV) 2-ethylhexanoate diisopropoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use as an anticancer agent.
作用机制
The mechanism of action of tin(IV) 2-ethylhexanoate diisopropoxide involves its interaction with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially altering their activity and function.
相似化合物的比较
Similar Compounds
- Tin(IV) chloride (SnCl4)
- Tin(II) chloride (SnCl2)
- Dibutyltin dilaurate
- Tributyltin oxide
Uniqueness
Tin(IV) 2-ethylhexanoate diisopropoxide is unique due to its specific combination of organic groups attached to the tin atom. This gives it distinct chemical properties and reactivity compared to other organotin compounds.
属性
分子式 |
C22H48O4Sn |
|---|---|
分子量 |
495.3 g/mol |
IUPAC 名称 |
di(octan-3-yloxy)-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
InChI 键 |
PGCMGLRZGNUYHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


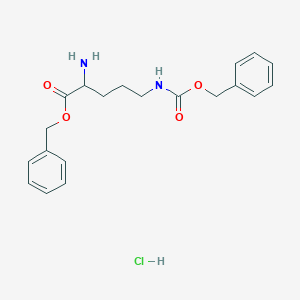
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
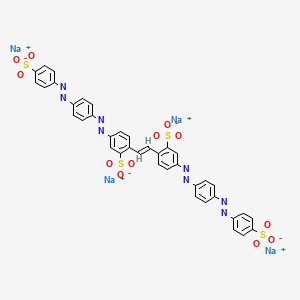
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
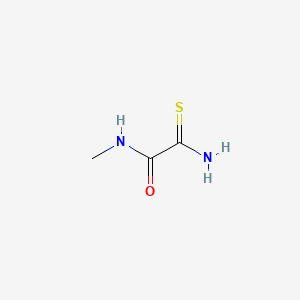
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
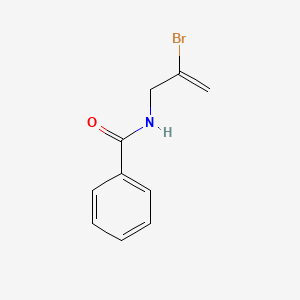
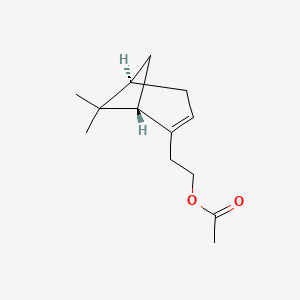
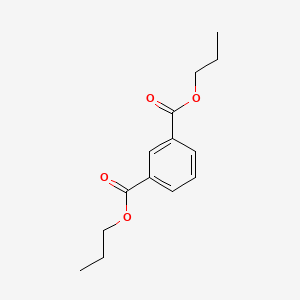
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
